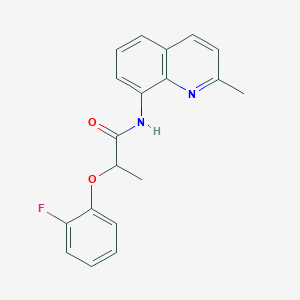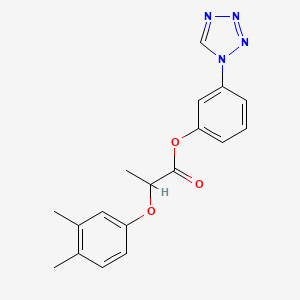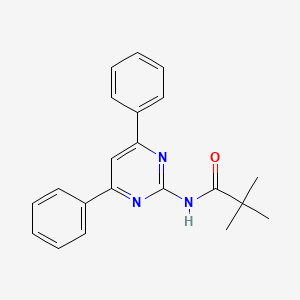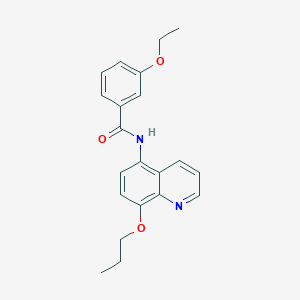
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenoxy group and a methylquinolinyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluorophenol with 2-methylquinoline-8-carboxylic acid to form an ester intermediate. This intermediate is then subjected to amidation with propanoyl chloride to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylquinolin-8-yl 2-fluorobenzoate
- 2-fluorophenoxy-N-(2-methylquinolin-8-yl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H17FN2O2 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C19H17FN2O2/c1-12-10-11-14-6-5-8-16(18(14)21-12)22-19(23)13(2)24-17-9-4-3-7-15(17)20/h3-11,13H,1-2H3,(H,22,23) |
Clé InChI |
ZTIWDPRFQXBKHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=CC=C3F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-Chlorophenoxy)propyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11324377.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11324384.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11324391.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11324400.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324406.png)


![4-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11324424.png)

![N-(2,5-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11324434.png)
![1-(3-chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324440.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B11324446.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11324474.png)
